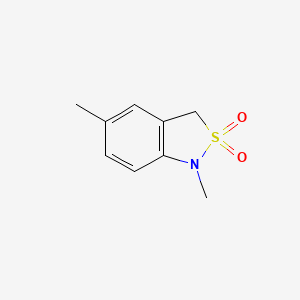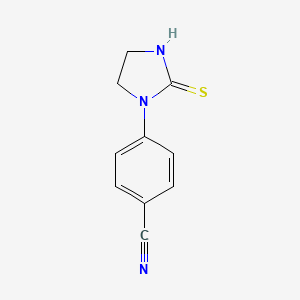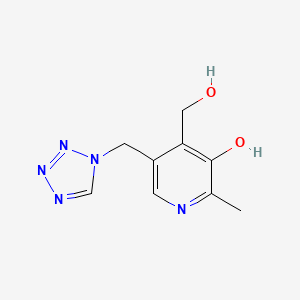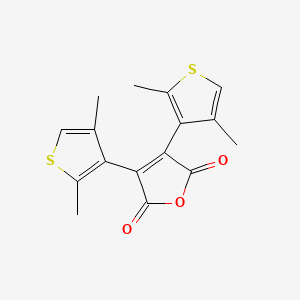![molecular formula C19H15NO3 B14234574 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid CAS No. 208175-66-0](/img/structure/B14234574.png)
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid is an organic compound that features a naphthalene ring and a benzoic acid moiety connected via an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid typically involves the following steps:
Formation of the Amide Bond: The naphthalene-2-carbonyl chloride is reacted with 4-aminomethylbenzoic acid in the presence of a base such as triethylamine. This reaction forms the amide bond between the naphthalene and benzoic acid moieties.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The amide linkage can be targeted in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Nucleophilic Substitution: Amide derivatives with different substituents.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Applications De Recherche Scientifique
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The naphthalene ring can participate in π-π interactions, while the amide linkage can form hydrogen bonds with target molecules. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-carboxylic acid: Shares the naphthalene moiety but lacks the amide linkage and benzoic acid group.
4-Aminomethylbenzoic acid: Contains the benzoic acid moiety but lacks the naphthalene ring.
Naphthalene-2-carbonyl chloride: A precursor in the synthesis of the target compound, containing the naphthalene moiety and a reactive acyl chloride group.
Uniqueness
4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid is unique due to its combination of a naphthalene ring and a benzoic acid moiety connected via an amide linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
208175-66-0 |
|---|---|
Formule moléculaire |
C19H15NO3 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
4-[(naphthalene-2-carbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C19H15NO3/c21-18(17-10-9-14-3-1-2-4-16(14)11-17)20-12-13-5-7-15(8-6-13)19(22)23/h1-11H,12H2,(H,20,21)(H,22,23) |
Clé InChI |
DJLTYYCIGWOEDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)

![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)





